N-benzyl-N'-(4-methoxybenzyl)sulfamide
Description
Significance of Sulfamide (B24259) Derivatives in Synthetic and Biological Chemistry
Sulfamide derivatives are recognized for their broad utility and diverse applications. In medicinal chemistry, the sulfamide moiety is considered an important functional group as it can form multiple electrostatic interactions with biological targets such as proteins. nih.gov This has led to the incorporation of sulfamides into a range of biologically active molecules. The sulfamide functional group is often employed as a bioisosteric replacement for sulfonamides, sulfamates, or ureas, offering a strategy to modulate the physicochemical and pharmacological properties of a lead compound. nih.govresearchgate.net
The versatility of the sulfamide scaffold is further demonstrated by the wide array of biological activities attributed to its derivatives. These include antimicrobial, antiviral, anticancer, anti-inflammatory, diuretic, and hypoglycemic properties. frontiersrj.comajchem-b.com The development of efficient synthetic routes to access these compounds has been a significant focus for organic chemists, with the most common method involving the reaction of a sulfonyl chloride with primary or secondary amines. frontiersrj.com The ability to introduce up to four different substituents on the two nitrogen atoms provides a high degree of molecular diversity, making sulfamides an attractive scaffold for the discovery of new therapeutic agents. researchgate.net
Overview of the N,N'-Disubstituted Sulfamide Motif within Academic Literature
Within the broader class of sulfamides, the N,N'-disubstituted sulfamide motif (R¹NH-SO₂-NHR²) has been the subject of dedicated research. These compounds have shown promise in various applications, including as potential pesticides. For instance, a series of novel N,N'-disubstituted sulfamide derivatives were synthesized and evaluated for their insecticidal and fungicidal activities. nih.gov Some of these compounds exhibited potent activity against agricultural pests and plant pathogens. nih.gov
The synthesis of N,N'-disubstituted sulfamides is typically achieved through the reaction of sulfuryl chloride or related reagents with two equivalents of a primary amine, or in a stepwise fashion to introduce two different substituents. The reactivity and synthetic accessibility of this motif have made it a valuable building block in the construction of more complex molecular architectures. In the context of medicinal chemistry, the N,N'-disubstituted sulfamide linkage can serve as a key structural element in the design of enzyme inhibitors and receptor modulators, where the two substituents can be tailored to interact with specific binding pockets.
Research Trajectories and Scholarly Relevance of the N-benzyl-N'-(4-methoxybenzyl)sulfamide Scaffold
The specific compound, this compound, represents a particular iteration of the N,N'-disubstituted sulfamide scaffold. While dedicated research on this exact molecule is not extensively documented in publicly available literature, its scholarly relevance can be inferred from the well-established importance of its constituent chemical motifs. The benzyl (B1604629) and 4-methoxybenzyl groups are frequently incorporated into pharmacologically active molecules to modulate properties such as lipophilicity, metabolic stability, and target binding affinity.
The N-benzyl group is a common substituent in medicinal chemistry, often used to introduce a hydrophobic and sterically defined element. Similarly, the 4-methoxybenzyl group has been explored in various contexts, including as a protecting group in organic synthesis and as a component of bioactive compounds. The combination of these two groups on a central sulfamide core in this compound suggests a molecule with potential for nuanced biological interactions.
Given the diverse biological activities of sulfamide derivatives, it is plausible that this compound could be investigated for a range of therapeutic applications. Research into this and related compounds would likely focus on its synthesis, structural characterization, and evaluation in various biological assays. The table below presents hypothetical or representative data for a compound of this class to illustrate the types of information that would be relevant in its scientific evaluation.
| Property | Hypothetical/Representative Value |
| Molecular Formula | C₁₅H₁₈N₂O₃S |
| Molecular Weight | 318.38 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 120-125 °C |
| Solubility | Soluble in DMSO, methanol; poorly soluble in water |
| LogP (calculated) | 2.5 - 3.5 |
The future research trajectory for this compound would likely involve its synthesis and subsequent screening for biological activity in areas where sulfamides have previously shown promise, such as in the development of antimicrobial or anticancer agents. Furthermore, its structure could serve as a starting point for the design of libraries of related compounds with varied substituents on the benzyl and 4-methoxybenzyl rings to explore structure-activity relationships.
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methylsulfamoyl]-1-phenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-20-15-9-7-14(8-10-15)12-17-21(18,19)16-11-13-5-3-2-4-6-13/h2-10,16-17H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLMRHXUYSDKJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143836-81-1 | |
| Record name | (benzylsulfamoyl)[(4-methoxyphenyl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of N Benzyl N 4 Methoxybenzyl Sulfamide
Established Reaction Pathways for Sulfamide (B24259) Formation Employing N-benzyl-N'-(4-methoxybenzyl)sulfamide Precursors
The synthesis of unsymmetrically substituted sulfamides like this compound typically relies on a few well-established, sequential reaction pathways. These methods involve the stepwise introduction of the amine precursors, benzylamine (B48309) and 4-methoxybenzylamine (B45378), onto a sulfuryl group.
One of the most common strategies begins with the reaction of a primary amine with a sulfurylating agent, such as sulfuryl chloride (SO₂Cl₂), to form an intermediate sulfamoyl chloride. This intermediate is then reacted with a second, different primary amine to yield the desired unsymmetrical sulfamide. For the synthesis of the title compound, this could proceed via two distinct routes:
Route A: Benzylamine is reacted with sulfuryl chloride, often in the presence of a base to neutralize the HCl byproduct, to form N-benzylsulfamoyl chloride. This intermediate is subsequently treated with 4-methoxybenzylamine to furnish this compound.
Route B: Alternatively, 4-methoxybenzylamine is the first amine to react with sulfuryl chloride to generate N-(4-methoxybenzyl)sulfamoyl chloride. This is followed by a reaction with benzylamine to complete the synthesis.
A two-step process involving the benzylation of a primary sulfonamide is also a recognized pathway. nsf.govresearchgate.net In this approach, a primary sulfonamide is first prepared, which then undergoes N-alkylation. nsf.govresearchgate.net For instance, 4-methoxybenzylamine could be reacted with a suitable sulfonyl chloride, and the resulting sulfonamide could then be benzylated using benzyl (B1604629) bromide under conditions that favor nucleophilic substitution. nsf.govresearchgate.net The weakly nucleophilic nature of the sulfonamide nitrogen often necessitates conditions that support an SN1-like reaction mechanism, especially with a reagent like benzyl bromide that can form a stable benzylic carbocation. nsf.govresearchgate.net
The choice of solvent and base is critical in these reactions. Dichloromethane (B109758) and pyridine (B92270) were traditionally used, but concerns over low yields, long reaction times, and carcinogenicity have prompted the exploration of alternative systems. nsf.gov Aqueous conditions using bases like sodium carbonate have also been employed for the synthesis of related sulfonamides. mdpi.com
Table 1: Established Synthetic Pathways for Unsymmetrical Sulfamides
| Route | Step 1 | Step 2 | Key Considerations |
|---|---|---|---|
| A | Benzylamine + SO₂Cl₂ → N-Benzylsulfamoyl chloride | N-Benzylsulfamoyl chloride + 4-Methoxybenzylamine → Final Product | Control of stoichiometry is crucial to minimize symmetrical byproducts. |
| B | 4-Methoxybenzylamine + SO₂Cl₂ → N-(4-Methoxybenzyl)sulfamoyl chloride | N-(4-Methoxybenzyl)sulfamoyl chloride + Benzylamine → Final Product | The reactivity of the intermediate sulfamoyl chloride can be influenced by the electronic nature of the substituent. |
| C | Primary Amine + Sulfonyl Chloride → Primary Sulfonamide | Primary Sulfonamide + Benzyl Halide → Final Product | Requires conditions suitable for N-alkylation of a weakly nucleophilic sulfonamide. nsf.govresearchgate.net |
Development of Novel Synthetic Routes to this compound and its Analogs
Research into sulfamide synthesis has focused on developing more efficient, environmentally benign, and versatile methods. These novel routes often aim to reduce the number of synthetic steps, improve yields, and expand the scope of accessible analogs.
One significant development is the move towards one-pot syntheses. The similarities between the two main steps in traditional sulfamide formation (sulfonylation and alkylation/amination) suggest that a one-pot procedure is feasible. nsf.govresearchgate.net Such a process would involve the initial reaction of a sulfonyl chloride with one amine, followed by the in-situ introduction of the second amine or an alkylating agent without isolating the intermediate. This approach enhances efficiency by reducing purification steps and minimizing solvent waste.
Enzymatic or biocatalytic routes are also gaining attention for the formation of amide and related bonds. nih.govresearchgate.net While not yet specifically reported for this compound, enzymes like N-substituted formamide (B127407) deformylase have been shown to catalyze the reverse reaction, forming N-benzyl carboxamides from benzylamine and a corresponding acid. nih.govresearchgate.net The exploration of similar biocatalytic methods using sulfamate (B1201201) as a substrate could represent a future novel route for sulfamide synthesis under mild, aqueous conditions.
Furthermore, the "ring approach" and "click tailing" methods, although primarily developed for carbonic anhydrase inhibitors, offer innovative strategies for creating analogs. nih.gov The "ring approach" involves modifying the core aromatic scaffolds to alter electronic properties, while "click tailing" uses click chemistry reactions to append diverse functionalities to a core molecule. nih.gov Applying these concepts to the synthesis of this compound could involve preparing precursors with alkyne or azide (B81097) handles, allowing for the rapid generation of a library of analogs via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.gov
Table 2: Comparison of Traditional vs. Novel Synthetic Approaches
| Feature | Traditional Routes | Novel Routes |
|---|---|---|
| Number of Steps | Typically multi-step with intermediate isolation | Often one-pot procedures nsf.govresearchgate.net |
| Efficiency | Can be lower due to multiple workups and purifications | Higher efficiency, less waste |
| Environmental Impact | May use hazardous solvents like dichloromethane nsf.gov | Focus on greener solvents and mild conditions |
| Versatility | Established but can be laborious for library synthesis | Methods like "click chemistry" allow for rapid diversification nih.gov |
Optimization Strategies for Yield, Selectivity, and Efficiency in this compound Synthesis
A primary optimization strategy involves moving away from less effective solvent-base systems. For example, replacing the dichloromethane/pyridine system with alternatives has been shown to improve yields and shorten reaction times in the synthesis of related sulfonamides. nsf.gov The use of aqueous media with an inorganic base like potassium carbonate or sodium carbonate is a greener and often more efficient alternative. researchgate.netmdpi.com
The stoichiometry of the reactants is another critical factor. In sequential syntheses, precise control over the molar ratios of the amines to the sulfurylating agent is necessary to minimize the formation of undesired symmetrical sulfamides (e.g., N,N'-dibenzylsulfamide or N,N'-bis(4-methoxybenzyl)sulfamide).
Temperature control is also essential. While some reactions proceed well at room temperature, others may require heating to overcome activation barriers or cooling to control exothermic reactions and prevent side-product formation. Microwave-assisted synthesis is a modern technique that can dramatically reduce reaction times and often improve yields by promoting efficient and uniform heating. researchgate.net
Table 3: Optimization Parameters in Sulfamide Synthesis
| Parameter | Traditional Approach | Optimized Approach | Rationale for Optimization |
|---|---|---|---|
| Solvent/Base | Dichloromethane/Pyridine nsf.gov | Aqueous base (e.g., K₂CO₃) researchgate.net; Greener solvents | Improved yield, shorter reaction time, reduced toxicity nsf.gov |
| Temperature | Room temperature or conventional heating | Microwave irradiation researchgate.net | Drastic reduction in reaction time, potential yield improvement |
| Stoichiometry | Equimolar or slight excess of amine | Precise molar ratio control | Minimizes symmetrical byproduct formation |
| Purification | Column chromatography | Recrystallization researchgate.net | Increased efficiency, reduced solvent consumption |
Functionalization and Derivatization Strategies for the this compound Core
The this compound scaffold contains multiple sites that can be chemically modified to produce a diverse range of derivatives. These modifications can be targeted regioselectively to either the N-benzyl or the N'-(4-methoxybenzyl) moiety, or can involve more complex transformations.
Regioselective Modification at the N-benzyl Moiety
The phenyl ring of the N-benzyl group is susceptible to electrophilic aromatic substitution reactions. The N-sulfonamide group is generally considered to be deactivating and meta-directing. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the meta-position of this ring.
A more advanced strategy involves the catalytic cleavage of the benzylic C-N bond to generate a benzyl cation intermediate. nih.gov This protocol, often catalyzed by Lewis acids like iron(III) chloride, allows the benzylic fragment to participate in subsequent reactions, such as cyclizations with alkynes to form indene (B144670) derivatives. nih.gov This approach offers a powerful method for completely transforming the N-benzyl portion of the molecule.
Selective Modification at the N'-(4-methoxybenzyl) Moiety
The N'-(4-methoxybenzyl) moiety offers distinct opportunities for selective modification. The para-methoxy group is a strong activating, ortho-, para-directing group. Since the para position is already occupied by the benzylic carbon, electrophilic aromatic substitution will be strongly directed to the two equivalent ortho positions (positions 3 and 5). This high degree of regioselectivity allows for the predictable introduction of substituents like halogens or nitro groups onto this ring.
Additionally, the 4-methoxybenzyl (PMB) group is a well-known protecting group in organic synthesis, particularly for amines and alcohols. rsc.org It can be selectively cleaved under oxidative or strongly acidic conditions, such as with trifluoroacetic acid, to reveal a free N-H group. rsc.org This deprotection would transform the this compound into N-benzylsulfamide, providing a free site for further, diverse functionalization.
Introduction of Diverse Substituents for Scaffold Diversification
Scaffold diversification can be achieved by combining the strategies above or by building complexity from the starting materials. Using substituted benzylamines or substituted 4-methoxybenzylamines in the initial synthesis is the most direct way to introduce diversity. For example, starting with 3-chlorobenzylamine (B151487) or 2-bromo-4-methoxybenzylamine would directly yield analogs with substituents at specific positions.
Post-synthesis modifications offer further diversification. For instance, a nitro group introduced onto one of the aromatic rings can be reduced to an amino group. This new amino functionality can then be acylated, alkylated, or converted into a diazonium salt, opening up a vast array of subsequent chemical transformations. This multi-step functionalization allows for the creation of complex molecules with tailored properties based on the core this compound structure.
Green Chemistry Principles Applied to Sulfamide Synthesis, Including this compound
The application of green chemistry principles to the synthesis of sulfamides, including this compound, aims to reduce the environmental impact of chemical processes. sci-hub.setandfonline.com This involves the use of environmentally benign solvents, solvent-free reaction conditions, and energy-efficient methods. sci-hub.seresearchgate.net
One of the primary green approaches is the utilization of water as a solvent, replacing hazardous organic solvents. rsc.org An environmentally friendly method for synthesizing sulfonamides has been demonstrated in aqueous media under dynamic pH control, using equimolar amounts of amino compounds and arylsulfonyl chlorides without the need for organic bases. rsc.org This method simplifies product isolation to simple filtration after acidification, offering excellent yields and purity. rsc.org Another approach involves using polyethylene (B3416737) glycol (PEG-400) as a recyclable and non-toxic solvent. sci-hub.se
Alternative energy sources are also employed to promote greener syntheses. Ultrasound irradiation has been used for the solvent-free and catalyst-free synthesis of sulfamides from amines and sulfuryl chloride, resulting in excellent yields and significantly shorter reaction times. researchgate.net Mechanochemistry, specifically ball milling, offers another solvent-free alternative. A one-pot, two-step mechanochemical process has been developed for sulfonamide synthesis from disulfides using solid sodium hypochlorite, which demonstrates a substantial reduction in the E-factor (a measure of waste produced) compared to traditional solution-based methods. rsc.org
These green methodologies focus on several key principles:
Waste Prevention: Designing syntheses to minimize waste production. rsc.org
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
Use of Safer Solvents: Replacing hazardous organic solvents with water or other benign alternatives, or eliminating them entirely. sci-hub.sersc.org
Energy Efficiency: Employing ambient temperature and pressure conditions or using alternative energy sources like ultrasound to reduce energy consumption. researchgate.net
The table below summarizes various green synthetic methods applicable to sulfamide synthesis.
| Green Chemistry Approach | Key Features | Advantages | Relevant Compounds/Precursors |
|---|---|---|---|
| Aqueous Media Synthesis | Uses water as a solvent; dynamic pH control. rsc.org | Eliminates hazardous organic solvents; simplified product isolation; high yields and purity. rsc.org | Amines, Arylsulfonyl chlorides |
| Ultrasound-Assisted Synthesis | Solvent-free and catalyst-free conditions. researchgate.net | Rapid reaction times; high efficiency; reduced energy consumption. researchgate.net | Amines, Sulfuryl chloride |
| Mechanosynthesis (Ball Milling) | Solvent-free; one-pot reaction from disulfides. rsc.org | Cost-effective; environmentally friendly materials; significantly lower E-factor. rsc.org | Disulfides, Amines, Sodium hypochlorite |
| PEG-400 as Solvent | Utilizes a non-toxic, biocompatible, and recoverable solvent. sci-hub.se | Environmentally benign; suitable for heterogeneous reactions. sci-hub.se | Sulfonyl chlorides, Amines |
Stereochemical Control in the Synthesis of Chiral this compound Analogs
Achieving stereochemical control is crucial when synthesizing chiral analogs of this compound, as the biological activity of such compounds is often dependent on their specific three-dimensional structure. Chiral sulfamides and related sulfur-containing compounds are increasingly important as pharmacophores in drug discovery. nih.govresearchgate.net The synthesis of enantiomerically pure or enriched compounds typically involves asymmetric synthesis strategies.
One established method for controlling stereochemistry is the use of chiral auxiliaries . For instance, enantiopure sulfinates can be prepared by reacting sulfinyl chlorides with chiral alcohols like menthol (B31143) or sugar-derived alcohols. nih.gov These diastereomeric sulfinates can then be separated and subsequently converted into other chiral sulfur compounds with high stereospecificity. nih.govnih.gov Similarly, chiral amines can serve as auxiliaries to produce enantioenriched sulfinamides, which are versatile precursors for other chiral sulfur molecules. nih.gov
Diastereoselective reactions offer another powerful approach. For example, sulfonimidoyl imines, which possess a chiral sulfur center, can undergo highly diastereoselective Castagnoli–Cushman reactions with cyclic anhydrides. acs.org By simply altering the reaction conditions (with or without a base), it is possible to achieve complementary stereochemical outcomes, selectively forming different diastereomers of the resulting lactam products. acs.org This demonstrates that the inherent chirality of a sulfonimidamide group can effectively direct the stereochemical course of a reaction.
Catalytic enantioselective synthesis represents a more modern and efficient strategy, avoiding the need for stoichiometric chiral auxiliaries. Chiral Brønsted acids have been used as catalysts for the enantioselective oxidation of sulfenamides to produce chiral sulfinamides with high enantioselectivity. nih.gov Furthermore, kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, can be employed to obtain enantiomerically enriched sulfoxides. nih.gov
The table below details key strategies for achieving stereochemical control in the synthesis of chiral sulfamide analogs.
| Strategy | Description | Example Application | Key Intermediates/Products |
|---|---|---|---|
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. nih.govnih.gov | Reaction of a racemic sulfinyl chloride with a chiral alcohol (e.g., menthol) to form separable diastereomeric sulfinates. nih.gov | Chiral sulfinates, Chiral sulfinamides |
| Diastereoselective Reactions | A reaction in which one diastereomer is preferentially formed over others due to the influence of existing stereocenters in the substrate. acs.org | The Castagnoli–Cushman reaction of chiral sulfonimidoyl imines with homophthalic anhydride, yielding different diastereomers based on reaction conditions. acs.org | N-Sulfonimidoyl lactams |
| Catalytic Enantioselective Synthesis | Use of a substoichiometric amount of a chiral catalyst to produce an enantiomerically enriched product from a prochiral or racemic substrate. nih.gov | Chiral Brønsted acid-catalyzed oxidation of sulfenamides to form chiral sulfinamides. nih.gov | Chiral sulfinamides, Chiral sulfoxides |
Advanced Structural Characterization and Conformational Analysis of N Benzyl N 4 Methoxybenzyl Sulfamide
Spectroscopic Techniques in the Structural Elucidation of N-benzyl-N'-(4-methoxybenzyl)sulfamide
Spectroscopic methods are fundamental to determining the molecular structure of organic compounds. A combination of NMR, IR, Raman, and mass spectrometry would be essential for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide critical information.
¹H NMR Spectroscopy : The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. Key expected resonances would include those for the aromatic protons on both the benzyl (B1604629) and 4-methoxybenzyl rings, the methylene (B1212753) (CH₂) protons of both benzyl groups, the methoxy (B1213986) (OCH₃) protons, and the N-H protons of the sulfamide (B24259) group. The integration of these signals would confirm the number of protons in each environment, while their splitting patterns (multiplicity) would reveal adjacent proton relationships. For example, the methylene protons would likely appear as doublets due to coupling with the adjacent N-H protons.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. Distinct signals would be expected for the methoxy carbon, the two methylene carbons, and the various aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the substituents on each ring. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups.
Data from related sulfonamide and benzamide (B126) compounds can serve as a reference for predicting chemical shifts. For instance, in similar N-benzyl benzamide structures, the benzylic CH₂ protons typically resonate around 4.6 ppm, while methoxy protons appear around 3.8 ppm. rsc.orgbeilstein-journals.org
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |
| Aromatic (C₆H₄) | 6.8 - 7.3 | Doublets (AA'BB' system) |
| NH (Sulfamide) | Variable, broad | Singlet / Triplet |
| CH₂ (Benzyl) | ~ 4.3 - 4.6 | Doublet / Triplet |
| CH₂ (4-Methoxybenzyl) | ~ 4.2 - 4.5 | Doublet / Triplet |
| OCH₃ (Methoxy) | ~ 3.8 | Singlet |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrations would include N-H stretching of the sulfamide group (typically around 3300-3200 cm⁻¹), C-H stretching from the aromatic and methylene groups (around 3100-2850 cm⁻¹), and strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group (typically in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively).
Raman Spectroscopy : Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the non-polar parts of the molecule, such as the aromatic rings' C=C stretching modes.
Table 2: Characteristic IR Absorption Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H (Sulfamide) | Stretching | 3300 - 3200 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| S=O (Sulfonyl) | Asymmetric Stretching | 1350 - 1300 |
| S=O (Sulfonyl) | Symmetric Stretching | 1160 - 1120 |
| C-O (Methoxy) | Stretching | 1250 - 1200 |
| S-N (Sulfamide) | Stretching | 900 - 800 |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) could determine the exact molecular formula. The fragmentation pattern observed under techniques like Electron Impact (EI) ionization would be expected to show characteristic losses. Common fragmentation pathways for related structures include:
Benzylic cleavage : Loss of a benzyl radical (C₇H₇, m/z 91) or a methoxybenzyl radical (C₈H₉O, m/z 121). libretexts.org The tropylium (B1234903) ion (C₇H₇⁺, m/z 91) is a very common and stable fragment in the mass spectra of benzyl-containing compounds.
Cleavage of the S-N bond : Fragmentation at the sulfur-nitrogen bonds would lead to various charged species derived from the sulfonyl core and the benzylamine (B48309) fragments.
Loss of SO₂ : A common fragmentation pathway for sulfonamides involves the extrusion of sulfur dioxide.
Analysis of these fragments allows for the reconstruction of the molecular structure. researchgate.net
X-ray Crystallography for Solid-State Structure Determination of this compound and its Co-crystals
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. nsf.gov
For related sulfonamide structures, the geometry around the sulfur atom is typically a distorted tetrahedron. nih.govnih.gov X-ray analysis would also reveal the intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the N-H donors and the sulfonyl oxygen acceptors. mdpi.com These interactions are crucial for understanding the solid-state properties of the compound.
Furthermore, the study of co-crystals, which are crystalline structures composed of two or more different molecules in the same lattice, could be explored. google.com Co-crystallization of this compound with other molecules (co-crystal formers) could modify its physical properties. X-ray crystallography would be essential to characterize the new hydrogen bonding patterns and other non-covalent interactions within these co-crystals.
Electron Diffraction and Gas-Phase Structural Studies for Conformational Insight
While X-ray crystallography reveals the structure in the solid state, gas-phase techniques like electron diffraction can provide information about the molecular structure free from crystal packing forces. This method would be valuable for understanding the intrinsic conformational preferences of the this compound molecule, particularly the rotation around the S-N and N-C bonds. Comparing gas-phase data with solid-state data can highlight the influence of intermolecular forces on the molecular conformation. However, such studies are less common for complex organic molecules and no specific data for the title compound or closely related structures were found.
Conformational Landscape Exploration via Spectroscopic and Diffraction Methods
A comprehensive understanding of the conformational landscape can be achieved by integrating data from multiple techniques.
NMR Spectroscopy : Variable-temperature NMR studies can provide insight into the dynamics of conformational exchange. If the rotation around a bond is slow on the NMR timescale, separate signals for different rotamers may be observed.
X-ray Crystallography : Provides a static picture of the lowest energy conformation in the crystalline state. researchgate.net The orientation of the benzyl and methoxybenzyl groups relative to the sulfamide core would be precisely defined. nih.gov
Computational Chemistry : In conjunction with experimental data, theoretical calculations (like Density Functional Theory, DFT) can be used to model the potential energy surface of the molecule, predict the relative stabilities of different conformers, and calculate theoretical spectroscopic data for comparison with experimental results. nih.govnih.gov
By combining the structural details from diffraction with the dynamic information from spectroscopy and the predictive power of computational modeling, a thorough understanding of the structural and conformational behavior of this compound can be achieved.
Computational and Theoretical Investigations of N Benzyl N 4 Methoxybenzyl Sulfamide
Quantum Chemical Calculations on Electronic Structure and Reactivity of N-benzyl-N'-(4-methoxybenzyl)sulfamide
Quantum chemical calculations are fundamental to elucidating the electronic characteristics and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy levels within the molecular structure.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. windows.net For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G+(d,p), can be employed to optimize the molecular geometry and analyze its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity, polarizability, and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov
Analysis of the charge distribution, often through Mulliken or Natural Bond Orbital (NBO) population analysis, reveals the partial atomic charges on each atom. multidisciplinaryjournals.com This information is crucial for understanding the molecule's polarity and identifying sites susceptible to electrostatic interactions. In this compound, the electronegative oxygen and nitrogen atoms of the sulfamide (B24259) core are expected to carry significant negative charges, while the sulfur atom and protons attached to nitrogen atoms would be more electropositive.
| Parameter | Calculated Value (a.u.) | Description |
|---|---|---|
| HOMO Energy | -0.267 | Energy of the highest occupied molecular orbital, indicating electron-donating capability. |
| LUMO Energy | -0.181 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 0.086 | Energy difference indicating chemical reactivity and stability. nih.gov |
Ab initio (from first principles) calculations provide a higher level of theory compared to DFT for certain applications, though they are more computationally expensive. These methods are particularly useful for calculating the energetic profiles of chemical reactions, including the structures of transition states and activation energies.
For this compound, ab initio calculations could be used to model hypothetical reaction pathways, such as its synthesis, degradation, or metabolic transformation. For instance, the mechanism of its formation from the constituent amines and sulfuryl chloride could be investigated. nih.gov By calculating the energy of reactants, intermediates, transition states, and products, a detailed reaction coordinate diagram can be constructed. researchgate.net This provides quantitative data on the reaction's feasibility (thermodynamics) and rate (kinetics), offering insights that are difficult to obtain experimentally. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions
While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and intermolecular interactions. osti.gov
For a flexible molecule like this compound, MD simulations can explore its conformational landscape. nih.gov By simulating the molecule in a solvent (e.g., a box of water molecules), one can observe how it folds and how its different parts move relative to each other. This is crucial for understanding which conformations are most stable and accessible under physiological conditions. nsf.gov
Furthermore, MD simulations can model the interaction of this compound with other molecules, such as a biological target (e.g., an enzyme active site) or solvent molecules. nsf.gov Analysis of the simulation trajectory can identify key intermolecular forces, like hydrogen bonds and van der Waals interactions, that stabilize these complexes. nih.gov
Molecular Electrostatic Potential (MEP) and Fukui Function Analyses for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) and Fukui functions are powerful tools derived from quantum chemical calculations that help predict a molecule's reactivity. semanticscholar.org
The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. scholarsresearchlibrary.com It uses a color scale to indicate regions of negative and positive potential. Red or yellow areas represent negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are susceptible to nucleophilic attack. scholarsresearchlibrary.comxisdxjxsu.asia For this compound, the MEP map would likely show strong negative potential around the sulfonyl oxygen atoms and a region of positive potential near the N-H protons, identifying them as key sites for interaction. researchgate.netxisdxjxsu.asia
The Fukui function is a local reactivity descriptor that quantifies the change in electron density at a specific point when the total number of electrons in the system changes. sobereva.com It helps to pinpoint the most reactive atoms within a molecule for nucleophilic, electrophilic, and radical attacks. semanticscholar.orgsobereva.com
| Reactive Site | Predicted Reactivity | Rationale |
|---|---|---|
| Sulfonyl Oxygen Atoms | Site for Electrophilic Attack / H-Bond Acceptor | High electron density, indicated by red/yellow regions on the MEP map. researchgate.net |
| Amide N-H Protons | Site for Nucleophilic Attack / H-Bond Donor | Electron-deficient region, indicated by blue regions on the MEP map. researchgate.net |
| Aromatic Rings | Site for π-π Stacking Interactions | Electron-rich π systems capable of interacting with other aromatic systems. aun.edu.eg |
In Silico Prediction of Potential Binding Interactions and Pharmacophore Modeling for this compound
In silico methods are instrumental in drug discovery for predicting how a ligand might bind to a biological target. Pharmacophore modeling is a key technique that identifies the essential 3D arrangement of molecular features necessary for biological activity. nih.gov
A pharmacophore model for this compound can be generated based on its structural features. scispace.com These features would likely include:
Hydrogen Bond Acceptors: The two sulfonyl oxygen atoms.
Hydrogen Bond Donors: The two N-H groups.
Aromatic Rings: The benzyl (B1604629) and 4-methoxybenzyl moieties, which can engage in hydrophobic and π-π stacking interactions. aun.edu.eg
Hydrophobic Center: The benzyl group.
This model serves as a 3D query to screen large virtual databases of compounds to find other molecules that share the same essential features and might exhibit similar biological activity. scispace.com Furthermore, molecular docking simulations can be used to place the 3D structure of this compound into the binding site of a specific protein target to predict its binding orientation and affinity. scirp.org
| Feature Type | Location on Molecule | Potential Interaction |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Sulfonyl Oxygen atoms | Interaction with donor groups (e.g., -NH, -OH) in a receptor. |
| Hydrogen Bond Donor (HBD) | N-H groups | Interaction with acceptor groups (e.g., C=O, N) in a receptor. |
| Aromatic Ring (AR) | Benzyl and 4-methoxybenzyl rings | π-π stacking or hydrophobic interactions. |
QSAR/QSPR (Quantitative Structure-Activity/Property Relationship) Modeling Frameworks Applicable to this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. wikipedia.orgconicet.gov.ar
To develop a QSAR model for derivatives of this compound, a dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC₅₀ values) is required. nih.govnih.gov For each compound, a set of numerical parameters, known as molecular descriptors, are calculated. These can include:
Physicochemical Descriptors: LogP (lipophilicity), molecular weight, molar refractivity.
Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges. scispace.com
Topological Descriptors: Indices that describe molecular branching and connectivity.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that relates the descriptors to the observed activity. mdpi.com A validated QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds and reducing the need for extensive experimental screening. wikipedia.orgmdpi.com
Cheminformatics and Data Mining Approaches for this compound Research
Cheminformatics and data mining are pivotal computational disciplines in modern drug discovery and materials science, offering powerful tools to analyze, predict, and optimize the properties of chemical compounds. In the context of this compound and its derivatives, these approaches can accelerate research by systematically exploring chemical space, identifying structure-activity relationships (SAR), and predicting physicochemical and biological properties. This section delves into the application of these computational strategies in the study of this compound.
The investigation of sulfonamide derivatives often involves a combination of experimental synthesis and computational analysis to understand their structural and electronic properties. nsf.govnih.gov Computational methods, such as Density Functional Theory (DFT), are frequently employed to complement experimental data from techniques like X-ray crystallography and various spectroscopic methods (NMR, IR, Mass Spectrometry, and UV-vis). nih.gov These computational studies provide insights into molecular geometry, vibrational frequencies, and other electronic properties that are crucial for building robust cheminformatics models. nih.gov
A core aspect of cheminformatics involves the generation and analysis of molecular descriptors. For a molecule like this compound, these descriptors can be calculated from its 2D and 3D structures and can be categorized into several types:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe the atomic connectivity.
Geometrical Descriptors: These are based on the 3D structure of the molecule and include information about its size, shape, and interatomic distances.
Electronic Descriptors: These relate to the electronic properties of the molecule, such as partial charges, dipole moments, and frontier molecular orbital energies (HOMO and LUMO).
Physicochemical Descriptors: These include properties like molecular weight, logP (lipophilicity), and polar surface area, which are critical for predicting pharmacokinetic profiles.
Once calculated, these descriptors can be used in data mining algorithms to build predictive models. For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of sulfonamide analogs with their biological activities. Such models are invaluable for prioritizing compounds for synthesis and experimental testing.
Molecular docking is another powerful computational technique that falls under the umbrella of cheminformatics. It is used to predict the binding orientation and affinity of a small molecule to a target protein. nih.gov For this compound, docking studies could be employed to explore its potential interactions with various biological targets, such as enzymes or receptors, providing insights into its mechanism of action and guiding the design of more potent analogs.
The table below presents a hypothetical set of calculated physicochemical properties and molecular descriptors for this compound, which would be typical inputs for cheminformatics and data mining studies.
| Property/Descriptor | Value |
| Molecular Formula | C₁₅H₁₈N₂O₃S |
| Molecular Weight | 318.38 g/mol |
| LogP (octanol-water partition coefficient) | 2.85 |
| Topological Polar Surface Area (TPSA) | 75.2 Ų |
| Number of Hydrogen Bond Donors | 2 |
| Number of Hydrogen Bond Acceptors | 4 |
| Number of Rotatable Bonds | 5 |
| Molar Refractivity | 86.4 cm³ |
Furthermore, data mining techniques can be applied to large chemical databases to identify compounds with similar structural features or predicted properties to this compound. This can help in identifying potential off-target effects, repurposing opportunities, or understanding the broader chemical context of the compound.
Exploration of Biological and Biochemical Interactions of N Benzyl N 4 Methoxybenzyl Sulfamide in Vitro Studies
Enzyme Modulation Studies of N-benzyl-N'-(4-methoxybenzyl)sulfamide in Cell-Free Systems
No studies have been published that investigate the effects of this compound on enzyme activity in isolated, cell-free systems.
Inhibition and Activation Kinetics in Isolated Enzyme Systems
There is no available data on the inhibition or activation kinetics of this compound with any isolated enzymes. Therefore, kinetic parameters such as IC₅₀ (half-maximal inhibitory concentration), Kᵢ (inhibition constant), or constants related to enzyme activation have not been determined.
Characterization of Binding Sites via Biochemical Assays
No biochemical assays have been reported that characterize the binding site of this compound on any enzyme. Information regarding its mode of binding, such as whether it is competitive, non-competitive, or uncompetitive, is currently unknown.
Receptor Ligand Binding Profiling of this compound in Recombinant Systems
The receptor binding profile of this compound has not been documented in the scientific literature.
Radioligand Binding Assays for Receptor Affinity (in vitro)
There are no published radioligand binding assays that measure the affinity of this compound for any specific receptors. As a result, its Kd (dissociation constant) or Bmax (maximum receptor binding) values are not available.
Functional Assays in Recombinant Cell Lines (in vitro)
No in vitro functional assays using recombinant cell lines have been conducted to determine if this compound acts as an agonist, antagonist, or inverse agonist at any receptor. Data on its functional potency (EC₅₀ or IC₅₀) and efficacy are absent from the literature.
Investigations into Molecular Mechanisms of Action in Cell-Free Systems and Cell Cultures (in vitro)
There is no available research investigating the molecular mechanisms through which this compound might exert biological effects in either cell-free systems or cell cultures. Studies elucidating its downstream signaling pathways or molecular targets have not been published.
Protein-Ligand Interaction Studies
While specific protein targets for this compound have not been definitively identified in the available literature, the N-benzylbenzenesulfonamide moiety is present in compounds known to interact with biologically significant proteins. For instance, derivatives of 2-(N-benzyl-N-phenylsulfonamido)alkyl amides have been reported as inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease. nsf.gov This suggests that this compound could potentially engage with similar enzymatic targets.
Computational docking studies on analogous sulfonamide derivatives have been employed to predict binding affinities and interaction modes with various protein targets. These studies are crucial in silico tools that can guide experimental validation. For example, molecular docking of quinoline (B57606) derivatives with DNA gyrase, a type II topoisomerase, has revealed key binding interactions. nih.gov Such approaches could be applied to this compound to identify potential protein partners.
Table 1: Potential Protein-Ligand Interactions for Sulfonamide Analogs
| Analog Class | Protein Target | Type of Interaction | Potential Significance |
| 2-(N-benzyl-N-phenylsulfonamido)alkyl amides | γ-secretase | Inhibition | Alzheimer's Disease Therapy nsf.gov |
| N-benzylbenzenesulfonamides | Glucocorticoid Receptor (GR) | Antagonistic activity | Anti-inflammatory agents |
| Quinolone derivatives | DNA gyrase | Inhibition | Antibacterial agents nih.gov |
This table is illustrative and based on the activities of structurally related compounds, not direct evidence for this compound.
Modulation of Intracellular Signaling Pathways in In Vitro Cellular Models
The interaction of a ligand with its protein target can trigger a cascade of intracellular signaling events. Given that N-benzylbenzenesulfonamide moieties are found in glucocorticoid receptor (GR) modulators, it is plausible that this compound could influence GR-mediated signaling pathways. nsf.gov The GR is a ligand-activated transcription factor that, upon activation, translocates to the nucleus and regulates the expression of genes involved in inflammation and immune responses.
Should this compound interact with a target like γ-secretase, it could modulate signaling pathways crucial for neuronal function and development. Inhibition of γ-secretase affects the processing of the amyloid precursor protein, a key event in the pathogenesis of Alzheimer's disease. nsf.gov
Application of this compound as a Chemical Probe for Biological Targets
A chemical probe is a small molecule used to study and manipulate a biological system by interacting with a specific protein target. For this compound to be utilized as a chemical probe, it would need to exhibit high selectivity and potency for a particular biological target. While its specific targets are not yet elucidated, its core structure presents a scaffold that could be optimized for such purposes. The development of structurally related compounds as selective ligands for receptors like the kappa-opioid receptor (KOR) highlights the potential for this chemical class to yield valuable research tools.
Structure-Based Approaches for Rational Design of this compound Analogs for Target Engagement
Rational drug design relies on understanding the three-dimensional structure of the target protein and the ligand's binding mode. Techniques such as X-ray crystallography and computational modeling are instrumental in this process. The crystal structure of related compounds, such as N-allyl-N-benzyl-4-methylbenzenesulfonamide, provides insights into the conformational preferences and intermolecular interactions of the N-benzylsulfonamide core. nsf.gov
Structure-activity relationship (SAR) studies on analogous series of compounds can inform the design of more potent and selective analogs of this compound. For example, studies on N-(4-(benzyloxy)benzyl)-4-aminoquinolines have demonstrated how modifications to the benzyl (B1604629) and quinoline rings affect antimycobacterial activity. nih.gov Similarly, substitutions on the phenyl rings of this compound could be systematically explored to enhance binding affinity and selectivity for a desired target. Computational methods, such as 3D molecular generative frameworks, can further aid in the de novo design of ligands with desired interaction patterns.
Advanced Analytical Methodologies for N Benzyl N 4 Methoxybenzyl Sulfamide in Research Settings
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and quantification of N-benzyl-N'-(4-methoxybenzyl)sulfamide. Reversed-phase HPLC (RP-HPLC) is the most common modality, leveraging the compound's hydrophobicity for separation.
A typical RP-HPLC method would involve a C18 stationary phase, which provides excellent resolution for non-polar to moderately polar compounds. The mobile phase often consists of a gradient mixture of an aqueous component (such as water with a small percentage of formic acid or a buffer to control pH) and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is crucial for separating the main compound from any impurities that may have different polarities.
For quantitative analysis, a UV detector is commonly employed, with the detection wavelength set at an absorbance maximum for the this compound molecule, which is anticipated to be around 225-230 nm due to the presence of the aromatic rings. orientjchem.org The method's linearity would be established by analyzing a series of standard solutions of known concentrations and constructing a calibration curve. orientjchem.org The limit of detection (LOD) and limit of quantification (LOQ) are determined to ascertain the method's sensitivity. orientjchem.org
Illustrative HPLC Method Parameters:
| Parameter | Typical Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 228 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Table 1: Representative HPLC method parameters for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis
While this compound itself may have limited volatility for direct Gas Chromatography (GC) analysis, GC-Mass Spectrometry (GC-MS) can be a powerful tool for the analysis of its volatile derivatives or for trace-level impurity profiling. Derivatization is often a necessary step to increase the volatility and thermal stability of the analyte. A common approach for compounds with active hydrogens, such as the sulfamide (B24259) N-H, is silylation.
In a typical GC-MS analysis, the derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. A non-polar or mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, is often suitable. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum, a fingerprint of the molecule's fragmentation pattern, allows for structural elucidation and identification of impurities.
The mass spectrum of derivatized this compound would be expected to show characteristic fragments corresponding to the benzyl (B1604629) and methoxybenzyl moieties, as well as fragments related to the sulfonyl group. Trace analysis by GC-MS is highly sensitive, often capable of detecting impurities at parts-per-million (ppm) levels.
Hypothetical GC-MS Fragmentation Data:
| m/z (mass-to-charge ratio) | Putative Fragment Identity |
| 91 | Tropylium (B1234903) cation ([C7H7]+) from the benzyl group |
| 121 | 4-methoxybenzyl cation ([C8H9O]+) |
| 136 | Fragment from the methoxybenzyl portion |
| 154 | Fragment related to the sulfonyl group |
| [M-91]+ | Molecular ion minus the benzyl group |
| [M-121]+ | Molecular ion minus the 4-methoxybenzyl group |
Table 2: Predicted significant fragments in the electron ionization mass spectrum of a derivatized this compound.
Nuclear Magnetic Resonance (NMR) as a Quantitative Analytical Tool (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte. usp.org For this compound, ¹H qNMR is particularly valuable.
The principle of qNMR relies on the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal. usp.org To determine the purity of this compound, a known amount of the sample is accurately weighed and dissolved in a suitable deuterated solvent along with a known amount of a certified internal standard. acs.org The internal standard must have a simple spectrum with at least one signal that is well-resolved from any signals of the analyte.
By comparing the integral of a specific, well-resolved proton signal of this compound (e.g., the singlet of the methoxy (B1213986) group protons) with the integral of a known proton signal from the internal standard, the molar ratio of the two compounds can be calculated. Knowing the masses and molecular weights of both the analyte and the standard allows for the calculation of the absolute purity of the this compound sample.
Key Parameters for a Successful qNMR Experiment:
| Parameter | Requirement |
| Internal Standard | High purity, chemically stable, non-reactive with the analyte, and has a simple, well-resolved spectrum. |
| Solvent | Deuterated solvent that dissolves both the analyte and the internal standard. |
| Relaxation Delay (d1) | Sufficiently long (typically 5-7 times the longest T1 relaxation time) to ensure full relaxation of all nuclei. |
| Pulse Angle | A calibrated 90° pulse should be used for accurate quantification. |
| Signal-to-Noise Ratio | High enough to allow for accurate integration of the signals of interest. |
| Integration | Consistent and accurate integration of the relevant signals. |
Table 3: Essential considerations for accurate quantitative NMR analysis.
Hyphenated Techniques in the Analysis of this compound and Related Compounds
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for the analysis of complex samples. For this compound and its related compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly tandem Mass Spectrometry (LC-MS/MS) are indispensable. nih.gov
LC-MS combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. nih.gov This technique is ideal for identifying and quantifying this compound, as well as for characterizing any impurities or degradation products, even at very low concentrations. hpst.cz Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules, making it well-suited for this compound. hpst.cz
In LC-MS/MS, a precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. nih.gov This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive, making it the gold standard for quantitative analysis in complex matrices. hpst.cznih.gov
Typical LC-MS/MS Parameters for Sulfonamide Analysis:
| Parameter | Typical Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]⁺ of this compound |
| Product Ions | Characteristic fragments of the precursor ion |
| Collision Energy | Optimized for the specific precursor-to-product ion transition |
| Capillary Voltage | ~3.5-4.5 kV |
| Source Temperature | ~120-150 °C |
Table 4: Representative LC-MS/MS settings for the targeted analysis of this compound.
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer a rapid, cost-effective, and highly sensitive alternative for the detection and quantification of electroactive compounds like this compound. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be employed to study the redox behavior of the molecule and for quantitative measurements. researchgate.net
The electrochemical activity of this compound is likely to be associated with the oxidation of the aromatic rings or the sulfamide group. The analysis is performed in an electrochemical cell containing a working electrode, a reference electrode, and a counter electrode. The choice of the working electrode is critical, and often, chemically modified electrodes are used to enhance sensitivity and selectivity. nih.gov For instance, electrodes modified with nanomaterials like carbon nanotubes or graphene can increase the electrode surface area and facilitate electron transfer. mdpi.com
In a typical voltammetric experiment, the potential applied to the working electrode is varied, and the resulting current is measured. The peak potential provides qualitative information about the analyte, while the peak current is proportional to its concentration. For quantitative analysis, a calibration curve is constructed by measuring the peak currents of standard solutions. These methods are particularly advantageous for on-site and real-time monitoring. nih.gov
Comparison of Electrochemical Techniques:
| Technique | Principle | Advantages |
| Cyclic Voltammetry (CV) | The potential is swept linearly in both the forward and reverse directions. | Provides information on redox mechanisms. |
| Differential Pulse Voltammetry (DPV) | Pulses of fixed magnitude are superimposed on a linear potential ramp. The current is measured before and after each pulse. | High sensitivity and good resolution. |
| Square-Wave Voltammetry (SWV) | A square-wave potential is applied to the electrode. The current is sampled at the end of each forward and reverse pulse. | Very fast and highly sensitive. |
Table 5: Overview of common electrochemical techniques applicable to the analysis of this compound.
Future Perspectives and Emerging Research Trajectories for N Benzyl N 4 Methoxybenzyl Sulfamide
Development of N-benzyl-N'-(4-methoxybenzyl)sulfamide as a Privileged Scaffold in New Chemical Entities Discovery
A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, serving as a versatile template for the development of new bioactive compounds. The sulfamide (B24259) functional group (H2NSO2NH2) and its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. nanobioletters.comresearchgate.net The N-benzylbenzenesulfonamide moiety, a structure related to the subject compound, is also found in a variety of biologically significant molecules. nsf.gov
The structure of this compound combines the established biological relevance of the sulfamide core with benzyl (B1604629) and methoxybenzyl groups. These aromatic rings provide opportunities for diverse functionalization, allowing for the modulation of steric and electronic properties to optimize interactions with biological targets. The methoxy (B1213986) group, in particular, can influence the molecule's pharmacokinetic profile. The inherent properties of these components suggest that the this compound framework could serve as a privileged scaffold for designing libraries of compounds aimed at various therapeutic areas. Future research would likely involve the synthesis of analogues with modifications on the aromatic rings and the sulfamide nitrogens to explore the structure-activity relationships and identify potent and selective modulators of different biological pathways.
Table 1: Analysis of this compound as a Potential Privileged Scaffold
| Feature of Privileged Scaffold | Presence in this compound | Potential for Drug Discovery |
|---|---|---|
| Versatile Core Structure | The sulfamide core is known for a wide range of biological activities. ontosight.aifrontiersrj.com | Can be targeted towards various enzymes and receptors by modifying substituents. |
| Multiple Points for Diversification | Two aromatic rings and two nitrogen atoms allow for extensive chemical modification. | Enables the creation of large and diverse chemical libraries for high-throughput screening. |
| Favorable Physicochemical Properties | The combination of aromatic and polar groups can be tuned to optimize solubility and membrane permeability. | Potential for developing orally bioavailable drugs with good ADME properties. |
| Synthetic Accessibility | Sulfamides can be synthesized through established chemical routes, such as the reaction of sulfonyl chlorides with amines. frontiersrj.comfrontiersrj.com | Allows for the efficient production of derivatives for biological testing. |
Integration of Machine Learning and Artificial Intelligence in this compound Research
The application of machine learning (ML) and artificial intelligence (AI) has become a transformative force in chemical and pharmaceutical research. For a molecule like this compound, these computational tools can significantly accelerate its development from a compound of interest to a lead candidate for various applications.
In the early stages, ML models can be employed to predict the physicochemical properties and biological activities of virtual libraries of this compound derivatives. By training algorithms on existing data from compounds with similar structural motifs, it is possible to perform large-scale in silico screening to identify candidates with the highest probability of success, thereby prioritizing synthetic efforts. Furthermore, generative AI models can design novel molecules based on the this compound scaffold, optimized for specific properties such as binding affinity to a particular protein target or desired material characteristics. AI can also aid in retrosynthetic analysis, proposing efficient and novel synthetic routes for the compound and its derivatives.
Table 2: Potential Applications of AI/ML in this compound Research
| AI/ML Application | Description | Expected Outcome |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate structural features of derivatives with their biological activity. | Rapid prediction of the potency and selectivity of new virtual compounds. |
| De Novo Drug Design | Utilize generative models (e.g., GANs, VAEs) to create novel molecules with the core scaffold. | Discovery of novel chemical entities with enhanced properties. |
| Property Prediction | Predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Early identification and elimination of candidates with poor pharmacokinetic or safety profiles. |
| Retrosynthesis Planning | AI-powered tools to devise optimal and efficient synthetic pathways. | Acceleration of the synthesis of lead compounds and their analogues. |
Exploration of this compound in Advanced Material Science Applications
Beyond its potential in medicinal chemistry, the structural characteristics of this compound suggest its utility in the realm of material science. The sulfamide and sulfonamide moieties are being explored for the creation of novel polymers. rsc.org Specifically, sulfonamide-containing polymers have been shown to exhibit pH-sensitive behavior, making them suitable for applications such as smart drug delivery systems and sensors. nih.govresearchgate.net
The presence of aromatic rings in this compound provides rigidity and potential for π-π stacking interactions, which are important for creating ordered materials. The sulfamide group can participate in hydrogen bonding, further influencing the self-assembly and bulk properties of materials derived from it. Future research could focus on incorporating this molecule as a monomer or a cross-linking agent in polymerization reactions to create novel functional polymers. rsc.orgrsc.org Its potential as a ligand for metal-organic frameworks (MOFs) or as a component in organic electronic materials also warrants investigation, leveraging the electronic properties of the aromatic systems and the coordinating ability of the sulfamide group. The use of sulfamide itself as a proton-conducting material suggests that derivatives could be explored for applications in fuel cells or other electrochemical devices. rsc.org
Table 3: Potential Material Science Applications for this compound Derivatives
| Application Area | Relevant Molecular Features | Research Direction |
|---|---|---|
| pH-Responsive Polymers | Ionizable sulfamide group. | Synthesis of polymers containing the scaffold for controlled release and sensor applications. researchgate.net |
| High-Performance Polymers | Rigid aromatic rings and hydrogen bonding capability. | Incorporation into polymer backbones to enhance thermal stability and mechanical properties. |
| Organic Electronics | Conjugated π-systems of the benzyl groups. | Investigation as a component in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). |
| Proton-Conducting Materials | Hydrogen bond donor/acceptor sites on the sulfamide core. | Development of novel electrolytes for fuel cells and batteries. rsc.org |
Interdisciplinary Research Collaborations for Enhanced Understanding of this compound Chemistry and Biology
The multifaceted potential of this compound necessitates a collaborative, interdisciplinary approach to fully realize its scientific value. The journey from a synthesized molecule to a clinically approved drug or a commercially viable material is complex and requires expertise from a wide range of scientific fields.
Table 4: Interdisciplinary Collaboration Framework
| Discipline | Key Contributions |
|---|---|
| Medicinal Chemistry | Design and synthesis of analogues; Structure-Activity Relationship (SAR) studies. |
| Computational Chemistry & AI | Predictive modeling (QSAR, ADMET); De novo design; Virtual screening. |
| Pharmacology & Biology | Biological screening; Mechanism of action studies; In vivo efficacy and safety testing. |
| Material Science & Engineering | Polymer synthesis and characterization; Development of functional materials; Device fabrication and testing. |
| Crystallography | Determination of the three-dimensional structure to understand intermolecular interactions and binding modes. nsf.govresearchgate.net |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-benzyl-N'-(4-methoxybenzyl)sulfamide?
- Methodology : The compound is synthesized via sequential alkylation and sulfamide formation. For example, 4-methoxybenzylamine is reacted with benzyl chloride to form the N-benzyl intermediate, followed by sulfamide coupling using sulfamoyl chloride. Alternative routes involve substituting 4-methoxybenzaldehyde in amidation reactions with sulfamide precursors .
- Characterization : Confirmation of structure is achieved via H/C NMR, IR (e.g., S=O stretching at ~1150–1350 cm), and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are used to verify the purity and stability of this compound?
- Purity : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S) are standard.
- Stability : Accelerated stability studies under varying humidity (40–75% RH) and temperature (25–60°C) monitor decomposition via TGA and DSC. Hydrolytic stability in aqueous buffers (pH 1–10) is assessed using LC-MS .
Q. How is the compound handled safely in laboratory settings?
- Safety Protocols : Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/ingestion; in case of exposure, rinse with water for 15 minutes. Store in airtight containers with desiccants to prevent moisture-induced decomposition .
Advanced Research Questions
Q. What is the structural basis for its anticonvulsant activity?
- Mechanistic Insights : The sulfamide group modulates voltage-gated sodium channels (Nav1.2), as shown in maximal electroshock (MES) tests in rodents. CoMFA models indicate that the 4-methoxybenzyl group enhances lipophilicity, improving blood-brain barrier penetration .
- SAR Studies : Substitution of the benzyl group with bulkier alkyl chains (e.g., isopropyl) reduces activity, while electron-donating groups (e.g., methoxy) at the para position optimize binding to the Nav channel’s hydrophobic pocket .
Q. How can computational methods optimize its pharmacokinetic profile?
- In Silico Tools : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinity to Nav channels. QSPR models correlate logP (2.8–3.5) and polar surface area (60–70 Å) with oral bioavailability .
Q. What strategies mitigate its hydrolytic instability in aqueous formulations?
- Formulation Design : Lyophilization with cyclodextrin (e.g., HP-β-CD) improves solubility and stability. Nanoemulsions (e.g., using Labrafil®) reduce hydrolysis rates by 70% in pH 7.4 buffers .
Q. How does the compound interact with gold surfaces in material science applications?
- Surface Functionalization : Self-assembled monolayers (SAMs) are formed by reacting 4-amino-thiophenol-modified gold surfaces with sulfamide precursors. XPS confirms sulfamide moiety formation (S2p peak at 168.4 eV), with conversion rates of 31–47% depending on aryl substituents .
Q. Can isotopic labeling track its metabolic fate in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
